molecular formula C12H8N2O5 B5574895 5-nitro-2-furaldehyde O-benzoyloxime

5-nitro-2-furaldehyde O-benzoyloxime

Cat. No.: B5574895
M. Wt: 260.20 g/mol
InChI Key: OCAQELXRSPEABM-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-2-furaldehyde O-benzoyloxime is a useful research compound. Its molecular formula is C12H8N2O5 and its molecular weight is 260.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.04332136 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

5-Nitro-2-furaldehyde derivatives are known for their antimicrobial activity. Studies have shown that these compounds, including hydrazones and oximes, exhibit significant in vitro and in vivo activity against a variety of microbial pathogens. The structure-activity relationship analysis of these compounds indicates a clear link between their chemical structure and antimicrobial efficacy, suggesting their potential as therapeutic agents against microbial infections (Howarth, Hoyle, & Wakefield, 1969). Furthermore, the presence of a nitro group in the 5-position of the furan ring has been identified as a key factor contributing to the bacteriostatic action of these derivatives, highlighting their broad-spectrum antibacterial properties (Dodd, Stillman, Roys, & Crosby, 1944).

Reactivity and Chemical Behavior

The reactivity of 5-nitro-2-furaldehyde in different chemical environments has been explored, revealing its potential in various synthetic applications. For example, its reaction in alkaline solutions forms an anion of nitronic acid, which upon acidification, leads to novel irreversible redox ring-opening reactions. This behavior underscores the versatility of 5-nitro-2-furaldehyde in synthetic chemistry and its potential utility in the development of new chemical entities with varied biological activities (Cisak, Rzeszowska-Modzelewska, & Brzezińska, 2001).

Drug Delivery Systems

5-Nitro-2-furaldehyde has also been investigated for its potential in drug delivery systems. For instance, its coupling onto poly(acrylic acid-co-vinyl alcohol) copolymers has been studied, demonstrating its applicability in the design of novel drug delivery systems. This research opens up new avenues for utilizing 5-nitro-2-furaldehyde derivatives in the targeted delivery of therapeutic agents, potentially enhancing their efficacy and reducing side effects (Dumitriu, Popa, Petrovan, & Staicu, 1989).

Mechanism of Action

The exact mechanism of action of 5-Nitro-2-furaldehyde is unknown. Nitrofurazone, a related compound, inhibits several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity is believed also to affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .

Safety and Hazards

5-Nitro-2-furaldehyde is classified as a flammable solid . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/eye protection/face protection . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Properties

IUPAC Name

[(E)-(5-nitrofuran-2-yl)methylideneamino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O5/c15-12(9-4-2-1-3-5-9)19-13-8-10-6-7-11(18-10)14(16)17/h1-8H/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAQELXRSPEABM-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O/N=C/C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.